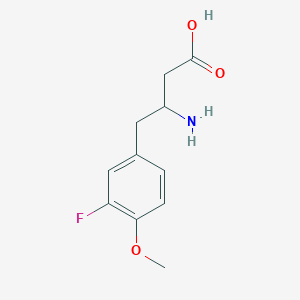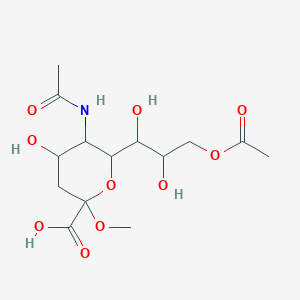
N-Acetyl-2-O-methyl-alpha-neuraminic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-2-O-methyl-alpha-neuraminic acid is a derivative of neuraminic acid, a type of sialic acid. Sialic acids are a family of nine-carbon sugars that are commonly found on the surface of cells and proteins. They play crucial roles in cellular recognition, signaling, and pathogen interactions. This compound is particularly significant in the study of glycosylation processes and the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-O-methyl-alpha-neuraminic acid typically involves the methylation of N-acetylneuraminic acid. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its efficiency and specificity. Enzymes such as N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase are used to catalyze the conversion of substrates into the desired product. This method is advantageous as it operates under mild conditions and produces fewer by-products.
化学反应分析
Types of Reactions
N-Acetyl-2-O-methyl-alpha-neuraminic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents such as acyl chlorides or alkyl halides are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-Acetyl-2-O-methyl-alpha-neuraminic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex glycoconjugates.
Biology: Studied for its role in cell-cell interactions and signaling pathways.
Medicine: Investigated for its potential in developing antiviral and antibacterial agents.
Industry: Utilized in the production of glycosylated products and as a research tool in glycomics.
作用机制
The mechanism of action of N-Acetyl-2-O-methyl-alpha-neuraminic acid involves its interaction with specific receptors and enzymes on the cell surface. It can act as a ligand for sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins. These interactions can modulate immune responses, cell adhesion, and pathogen recognition. The compound’s methylation enhances its stability and binding affinity, making it a valuable tool in studying glycan-mediated processes.
相似化合物的比较
Similar Compounds
N-Acetylneuraminic acid: The parent compound, commonly found in nature.
N-Glycolylneuraminic acid: Another derivative with a glycolyl group instead of an acetyl group.
2-Keto-3-deoxynonulosonic acid: A structurally similar sialic acid with different functional groups.
Uniqueness
N-Acetyl-2-O-methyl-alpha-neuraminic acid is unique due to its methylation, which enhances its stability and binding properties. This modification allows for more precise studies of glycan interactions and the development of therapeutic agents with improved efficacy.
属性
分子式 |
C14H23NO10 |
|---|---|
分子量 |
365.33 g/mol |
IUPAC 名称 |
5-acetamido-6-(3-acetyloxy-1,2-dihydroxypropyl)-4-hydroxy-2-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO10/c1-6(16)15-10-8(18)4-14(23-3,13(21)22)25-12(10)11(20)9(19)5-24-7(2)17/h8-12,18-20H,4-5H2,1-3H3,(H,15,16)(H,21,22) |
InChI 键 |
NIEBVOWRRSQMQG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)O)O)(C(=O)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





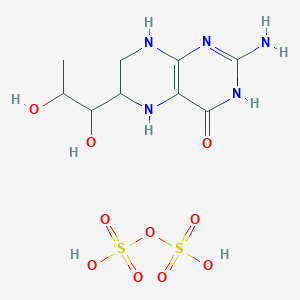
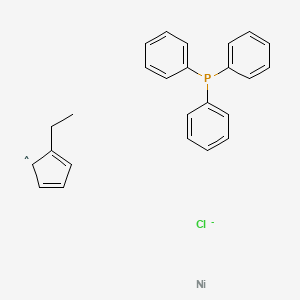
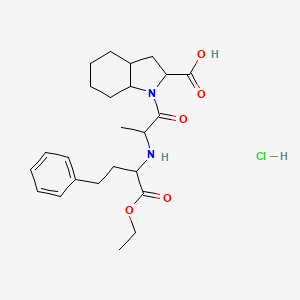
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
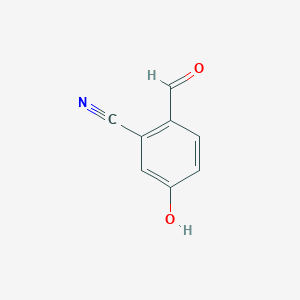
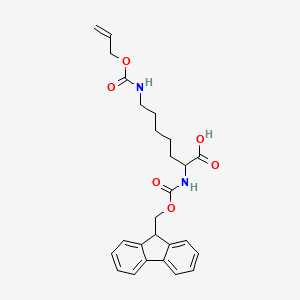
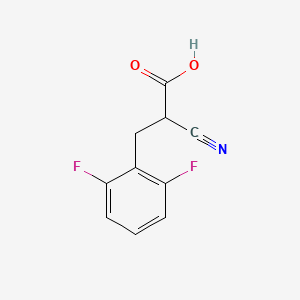
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
